molecular formula C9H7NO2S B8684745 2-hydroxy-1-benzothiophene-3-carboxamide

2-hydroxy-1-benzothiophene-3-carboxamide

Cat. No.: B8684745
M. Wt: 193.22 g/mol
InChI Key: QTKIRSNLUKHPEK-UHFFFAOYSA-N
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Description

2-hydroxy-1-benzothiophene-3-carboxamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the hydroxy and carboxamide groups in its structure makes it a versatile molecule with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-benzothiophene-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylphenyl sulfides in the presence of isocyanates, catalyzed by rhodium. This method proceeds under mild conditions, typically at room temperature to 50°C .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiophene ring .

Scientific Research Applications

2-hydroxy-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound modulates amyloid beta aggregation by interacting with the peptide’s aggregation sites. This interaction can either inhibit or accelerate the formation of amyloid fibrils, depending on the specific substituents on the thiophene ring . Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in this modulation .

Comparison with Similar Compounds

2-hydroxy-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-hydroxy-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H7NO2S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,12H,(H2,10,11)

InChI Key

QTKIRSNLUKHPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
O=C(NCc1ccccc1)c1c(O)sc2ccccc12
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Synthesis routes and methods II

Procedure details

A mixture of N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide (4.3 g, 0.016 m), 10% palladium on carbon (2.0 g), and ethanol are stirred under a hydrogen atmosphere (40 p.s.i.) at 35° C. until hydrogen uptake is completed. The reaction mixture is filtered, the cake washed well with warm ethanol, and the combined filtrates concentrated in vacuo to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Name
N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide
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4.3 g
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reactant
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2 g
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catalyst
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Synthesis routes and methods III

Procedure details

Methyl o-mercaptophenylmalonamate (4.5 g, 0.02 m) and dried dimethylformamide (50 ml) at 10° C. is treated with sodium methoxide (3.2 g, 0.06 m) under a nitrogen atmosphere, and the resultant mixture allowed to stir at ambient temperature until no starting malonamate remains (thin-layer analysis). The reaction mixture is added to a stirred excess dilute hydrochloric acid-ice mixture, aged and filtered to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Name
Methyl o-mercaptophenylmalonamate
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
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3.2 g
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reactant
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50 mL
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solvent
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resultant mixture
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hydrochloric acid ice
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Synthesis routes and methods IV

Procedure details

To a stirred mixture of benzthiophene-2-one (1.50 g, 0.01 m), phenylcarbamate (1.4 g, 0.01 m), and hexamethylphosphorictriamide (2.2 ml) at 5° C. is added sodium hydride (0.24 g, from 0.4 g 60% mineral oil dispersion), and the resultant mixture stirred at ambient temperatures for 5 hours. The volatiles are removed under high vacuum, and the residue triturated well with hexane and then with water to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
phenylcarbamate
Quantity
1.4 g
Type
reactant
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Quantity
2.2 mL
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solvent
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0.24 g
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reactant
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resultant mixture
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Synthesis routes and methods V

Procedure details

Under a nitrogen atmosphere, a mixture of o-mercaptophenylmalonamic acid (2.1 g, 0.01 m), dimethylformamide (20 ml), and concentrated hydrochloric acid (0.2 ml) are heated in an oil-bath at ca. 100° C. until thin-layer chromatography indicates the absence of starting malonamic acid. The cooled, stirred mixture is diluted with ice-water, aged and filtered to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Quantity
2.1 g
Type
reactant
Reaction Step One
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0.2 mL
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reactant
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20 mL
Type
solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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solvent
Reaction Step Three

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